molecular formula C22H24N2O4 B2494980 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide CAS No. 921863-34-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide

Cat. No. B2494980
CAS RN: 921863-34-5
M. Wt: 380.444
InChI Key: QAEKKDVRIGAOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The focus on compounds like "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide" stems from their potential in various fields such as medicinal chemistry and materials science. Such compounds are synthesized for their unique properties and potential applications, excluding direct drug use or dosage considerations.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For instance, Yang et al. (2017) describe a four-step synthesis of novel antifungals, starting with commercially available pesticides (Yang et al., 2017). Similarly, compounds with complex structures like "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide" require precise synthesis methods to ensure the correct molecular configuration and functional groups.

Molecular Structure Analysis

The structural analysis often involves X-ray crystallography or NMR spectroscopy. For example, the molecular structure of dibenzo[b,f]heteroepin drugs was elucidated, highlighting the importance of the conformational parameters in understanding the interaction at the receptor sites (Bandoli & Nicolini, 1982).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis and crystal structure of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase (PTK) inhibitors, highlighting the importance of such structures in developing new therapeutic agents. These compounds were evaluated for their inhibitory activities against protein-tyrosine kinases, showing potential for cancer therapy (Li et al., 2017).

  • Research on the design, synthesis, and fungicidal activity of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues. This work emphasizes the role of these compounds in agriculture, particularly in crop protection against phytopathogenic fungi, showcasing the versatility of heterocyclic compounds in various applications (Yang et al., 2017).

Potential Therapeutic Applications

  • Exploration of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating thiazole ring for antimicrobial properties. These studies contribute to understanding how similar compounds could be designed and utilized for treating microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

  • Investigation into the development of potent serotonin-3 (5-HT3) receptor antagonists based on the structure-activity relationship of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides. This research could provide insights into how structurally related compounds might interact with biological targets to modulate physiological responses, with implications for treating conditions like nausea and vomiting associated with chemotherapy (Harada et al., 1995).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-12-24-18-13-16(8-11-19(18)28-14-22(2,3)21(24)26)23-20(25)15-6-9-17(27-4)10-7-15/h5-11,13H,1,12,14H2,2-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEKKDVRIGAOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.